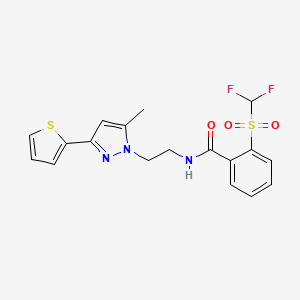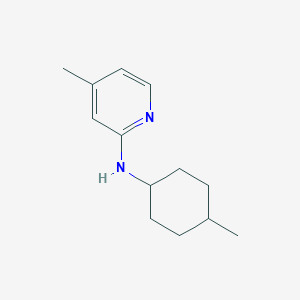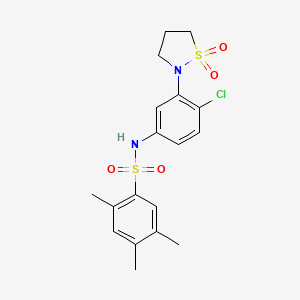
2-((difluoromethyl)sulfonyl)-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((difluoromethyl)sulfonyl)-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H17F2N3O3S2 and its molecular weight is 425.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of similar sulfonamide compounds, which include efforts to develop novel chemical entities with potential therapeutic applications. For instance, the study on the synthesis and characterization of celecoxib derivatives explores the creation of novel compounds with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives are synthesized through reactions involving ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol, leading to compounds evaluated for their biological activities and therapeutic potentials (Ş. Küçükgüzel et al., 2013).
Antiproliferative Activities
Another research focus is the investigation of antiproliferative activities of pyrazole-sulfonamide derivatives. These studies aim to design and synthesize derivatives with potential efficacy against various cancer cell lines. The synthesized compounds undergo evaluation for their in vitro antiproliferative activities, providing insights into their therapeutic potential and mechanism of action. For example, a study on pyrazole-sulfonamide derivatives reports on their synthesis and testing against HeLa and C6 cell lines, demonstrating significant selective effects against tumor cells (Samet Mert et al., 2014).
Antimicrobial Activity
Research into the antimicrobial properties of sulfonamide derivatives, including those structurally related to the compound of interest, highlights the potential of these chemicals in addressing infectious diseases. Studies on the synthesis and antimicrobial evaluation of new heterocycles based on pyrazole sulfonamides reveal promising antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents (T. El‐Emary et al., 2002).
Novel Insecticides
Additionally, the synthesis of compounds with unique structures, such as flubendiamide, showcases the application of sulfonamide derivatives in developing novel insecticides with high activity against lepidopterous insect pests. This research not only contributes to the chemical industry by providing new solutions for pest control but also enhances our understanding of the diverse applications of sulfonamide derivatives in agriculture (Masanori Tohnishi et al., 2005).
properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3S2/c1-12-11-14(15-6-4-10-27-15)22-23(12)9-8-21-17(24)13-5-2-3-7-16(13)28(25,26)18(19)20/h2-7,10-11,18H,8-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZRIYKXJCJFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B2650378.png)
![8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(benzo[d]thiazol-6-yl)-2,3-dimethoxybenzamide](/img/structure/B2650382.png)

![7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride](/img/structure/B2650385.png)
![1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2650388.png)



![[1-(1-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B2650392.png)

-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2650396.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide](/img/structure/B2650398.png)
![(1R,5S)-N-(tert-butyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2650400.png)